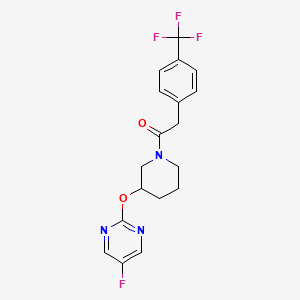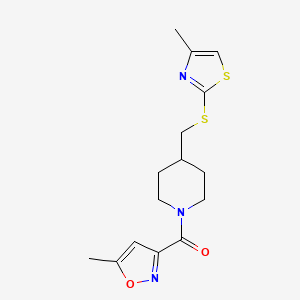![molecular formula C17H16N4O3S B2410744 6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide CAS No. 1797721-47-1](/img/structure/B2410744.png)
6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds for Therapeutic Applications
Research efforts have been directed towards the synthesis of novel compounds derived from similar chemical structures for potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. For example, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, which suggests potential applications in developing new drugs for pain and inflammation management (Abu‐Hashem et al., 2020).
Potential Anticancer Agents
Indole derivatives, a closely related chemical class, have been explored for their potential as anticancer agents. For instance, the design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been investigated for their efficacy as inhibitors of the epidemal growth factor receptor (EGFR), showing promising cytotoxic activities against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Lan et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of novel synthesized compounds, including those with thiazolidine and thiadiazole derivatives, have been extensively studied. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. For example, a study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives showing significant antimicrobial activity (Noolvi et al., 2016).
Eigenschaften
IUPAC Name |
6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-10-5-4-9-7-13(19-12(9)8-10)15(22)21-17-20-11-3-2-6-18-16(23)14(11)25-17/h4-5,7-8,19H,2-3,6H2,1H3,(H,18,23)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFXTKPIVDICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)
![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)
![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)

